Product packaging for 4,5-dimethoxy-2-(pyridin-2-yl)pyrimidine(Cat. No.:CAS No. 338771-17-8)

4,5-dimethoxy-2-(pyridin-2-yl)pyrimidine

Cat. No.: B2519070
CAS No.: 338771-17-8
M. Wt: 217.228
InChI Key: NJXMUHFIJNTIMD-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) and Pyridine (B92270) Heterocyclic Scaffolds in Modern Chemical Research

Pyrimidine and pyridine rings are foundational heterocyclic scaffolds in the landscape of modern chemistry. nih.govscispace.comunimib.it Both are six-membered aromatic rings containing nitrogen atoms; pyridine has one, while pyrimidine has two at the 1 and 3 positions. wjarr.comresearchgate.net Their prevalence in nature is a testament to their importance; pyrimidine bases—cytosine, thymine, and uracil (B121893)—are fundamental components of nucleic acids (DNA and RNA), the very blueprints of life. wjarr.comwikipedia.org

In medicinal chemistry, these rings are classified as "privileged scaffolds" because of their frequent appearance in the structures of FDA-approved drugs and other biologically active agents. scispace.comresearchgate.net Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows them to bind effectively to biological targets like enzymes and receptors. This has led to the development of a vast array of drugs for treating a wide spectrum of diseases, including cancer, microbial infections, and viral illnesses. wjarr.comarabjchem.orgresearchgate.net The incorporation of these scaffolds can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov

The pyridine ring system is a cornerstone in drug design, found in over 7,000 existing drugs and comprising nearly 14% of N-heterocyclic drugs approved by the FDA. nih.gov Similarly, pyrimidine derivatives are crucial in pharmaceuticals and agrochemicals, with their synthesis and biological activities being a subject of extensive research. researchgate.netarabjchem.org

Significance of the 4,5-Dimethoxy Substitution Pattern in Medicinal and Organic Chemistry

The presence and positioning of substituent groups on a core scaffold can dramatically alter its chemical and biological properties. Methoxy (B1213986) (-OCH₃) groups, such as those in the 4,5-dimethoxy pattern, are particularly significant in medicinal and organic chemistry for several reasons.

Methoxy groups can influence a molecule's solubility, electronic character, and metabolic stability. By increasing lipophilicity, they can enhance a molecule's ability to cross biological membranes. Electronically, the oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, which can modulate the reactivity of the scaffold and its binding affinity to biological targets. nih.gov Furthermore, methoxy groups can block positions on a molecule that might otherwise be susceptible to metabolic breakdown by enzymes in the body, thereby prolonging the compound's therapeutic effect. The specific 4,5-dimethoxy arrangement on the pyrimidine ring creates a distinct electronic and steric environment that can be exploited in the design of targeted therapeutic agents. jocpr.com For instance, the 2,5-dimethoxy substitution pattern in some psychoactive amphetamines has been shown to be crucial for their activity. nih.gov Similarly, trimethoxy-substituted phenyl rings are a common feature in potent anticancer agents that target tubulin. mdpi.comnih.gov

Property InfluencedEffect of Methoxy (-OCH₃) Substitution
SolubilityGenerally increases lipophilicity, potentially improving membrane permeability.
Electronic ProfileActs as an electron-donating group through resonance, influencing ring reactivity and binding interactions.
Metabolic StabilityCan block sites of metabolic oxidation, increasing the biological half-life of the compound.
Molecular ConformationIntroduces steric bulk that can influence the preferred three-dimensional shape of the molecule and its fit into a target binding site.

Role of the 2-(Pyridin-2-yl) Moiety in Ligand Design and Bioactive Molecules

The 2-(pyridin-2-yl) moiety, where a pyridine ring is attached at its second position to another chemical structure, is a well-established and highly effective structural unit in ligand design. ontosight.ai This arrangement positions the pyridine nitrogen atom in close proximity to the point of attachment, creating an ideal geometry for chelation, which is the formation of multiple coordinate bonds with a central metal ion. This bidentate (two-toothed) binding capability makes the 2-(pyridin-2-yl) group a superb building block for creating ligands that can selectively complex with various metal ions. rsc.org

This chelating ability is exploited in diverse applications, from catalysis to the development of fluorescent sensors for detecting specific metal ions. rsc.org In the context of bioactive molecules, the interaction with metal ions can be a key part of a drug's mechanism of action. Beyond metal binding, the pyridin-2-yl group can also participate in crucial hydrogen bonding and aromatic interactions with biological macromolecules. ontosight.ai A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were recently synthesized and evaluated for their potential as anti-fibrotic agents, highlighting the ongoing interest in this structural combination. mdpi.com

Field of ApplicationRole of the 2-(Pyridin-2-yl) MoietyExample Concept
Coordination ChemistryActs as a bidentate ligand for metal ions.Formation of stable complexes used in catalysis. rsc.org
Materials ScienceComponent of fluorescent sensors.Selective detection of metal ions like Zn(II) or Cd(II). rsc.org
Medicinal ChemistryInteraction with metalloenzymes or forming bioactive metal complexes.Design of inhibitors for enzymes that contain metal cofactors.
Bioactive MoleculesParticipates in hydrogen bonding and pi-stacking interactions.Enhancing binding affinity to protein targets. mdpi.com

Historical Context of Pyrimidine Derivative Synthesis and Biological Investigation

The study of pyrimidines has a rich history dating back to the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid. wikipedia.org The systematic investigation of pyrimidines, however, was pioneered by Pinner starting in 1884. He synthesized derivatives by condensing amidines with ethyl acetoacetate (B1235776) and was the first to propose the name "pyrimidin" in 1885. wikipedia.org

A cornerstone of pyrimidine synthesis is the Principal Synthesis, which generally involves the cyclization of a three-carbon compound (like a β-dicarbonyl) with a molecule containing an N-C-N fragment, such as an amidine, urea, or guanidine (B92328). wikipedia.org This versatile approach allows for the creation of a wide variety of substituted pyrimidines. Another classic and widely used method is the Biginelli reaction, a multicomponent reaction that efficiently produces dihydropyrimidines. researchgate.netwikipedia.org

The biological importance of pyrimidines was solidified with their discovery as core components of nucleic acids. wjarr.com Since then, the synthesis of novel pyrimidine derivatives has been a major focus of medicinal chemistry, leading to the development of numerous drugs. sphinxsai.comnih.gov The continual evolution of synthetic methodologies allows chemists to create increasingly complex and functionally diverse pyrimidine-based molecules for biological investigation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B2519070 4,5-dimethoxy-2-(pyridin-2-yl)pyrimidine CAS No. 338771-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethoxy-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-15-9-7-13-10(14-11(9)16-2)8-5-3-4-6-12-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXMUHFIJNTIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4,5 Dimethoxy 2 Pyridin 2 Yl Pyrimidine

Approaches for the Pyrimidine (B1678525) Core Synthesis

The construction of the 2-(pyridin-2-yl)pyrimidine (B3183638) scaffold is a critical step that can be achieved through various synthetic routes. These methods often involve the condensation of a three-carbon unit with an amidine-containing fragment, in this case, one derived from 2-aminopyridine.

Multi-component Coupling Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of the 2-(pyridin-2-yl)pyrimidine core, a three-component coupling reaction can be envisioned. While a direct one-pot synthesis of the title compound is not extensively documented, analogous reactions provide a framework. For instance, the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org This sustainable method allows for the regioselective formation of C-C and C-N bonds. organic-chemistry.org

A plausible multi-component strategy for 4,5-disubstituted 2-(pyridin-2-yl)pyrimidines could involve the reaction of a 1,3-dicarbonyl compound (or its equivalent), an aldehyde, and pyridin-2-ylamidine. The specific choice of the 1,3-dicarbonyl precursor would be crucial for the subsequent introduction of the methoxy (B1213986) groups.

Reactants Catalyst/Conditions Product Type Reference
Amidines, Alcohols (up to 3)Iridium-pincer complexesSubstituted pyrimidines organic-chemistry.org
Aldehydes, 1,3-Dicarbonyls, AmidinesAcid or Base CatalysisDihydropyrimidines/PyrimidinesGeneral MCRs

Oxidative Annulation Techniques

Oxidative annulation provides another powerful tool for the construction of aromatic heterocyclic systems like pyrimidines. These reactions typically involve the formation of two new bonds in a single step with the loss of hydrogen. A K2S2O8-facilitated oxidative annulation has been reported for the synthesis of 4-arylpyrimidines from acetophenone-formamide conjugates. mdpi.com Adapting this methodology to incorporate a pyridin-2-yl moiety would require a suitable pyridyl-containing starting material. The general principle involves the in-situ generation of a reactive intermediate that undergoes cyclization and subsequent oxidation to the aromatic pyrimidine.

Reactions with Amidinium Salts

The use of amidinium salts is a well-established method for the synthesis of pyrimidines. Pyridin-2-ylamidine hydrochloride can serve as a key building block, providing the N-C-N fragment of the pyrimidine ring. This amidine can be condensed with a variety of three-carbon synthons. For example, the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl (B1604629) 1,2,3-triazine-5-carboxylate in the presence of a base like K2CO3 has been used to synthesize a 2-(pyridin-2-yl)pyrimidine derivative. nih.gov This approach highlights the utility of pyridin-2-ylamidine derivatives in constructing the desired heterocyclic core. nih.gov

Reactant 1 Reactant 2 Conditions Product Reference
Ethyl 6-carbamimidoylnicotinate hydrochlorideBenzyl 1,2,3-triazine-5-carboxylateK2CO3, CH3CN, rtBenzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate nih.gov

Introduction of the 4,5-Dimethoxy Substituents

Once the 2-(pyridin-2-yl)pyrimidine core is established, or by using appropriately functionalized precursors during the ring synthesis, the 4,5-dimethoxy groups must be introduced.

Functionalization of Precursor Molecules

A common strategy involves the synthesis of a pyrimidine ring bearing functional groups at the 4 and 5 positions that can be subsequently converted to methoxy groups. Halogens, particularly chlorine or bromine, are excellent leaving groups for nucleophilic substitution reactions. The synthesis of a 2,4-dichloro-5-methoxypyrimidine (B27636) has been achieved by treating 2,4-dihydroxyl-5-methoxypyrimidine with phosphorus oxychloride. google.com A similar approach could be envisioned starting with a 4,5-dihalogenated 2-(pyridin-2-yl)pyrimidine.

Alternatively, 4,5-dihydroxypyrimidines can serve as key intermediates. The synthesis of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) hydrochloride has been reported starting from guanidine (B92328) hydrochloride and dimethyl malonate. google.com While the substitution pattern is different, this demonstrates the feasibility of constructing dihydroxypyrimidine systems. These hydroxyl groups can then be methylated using reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. A method for synthesizing 2-amino-4,6-dimethoxypyrimidine (B117758) involves the methylation of 2-amino-4,6-dihydroxypyrimidine (B16511) with dimethyl carbonate. google.com

Precursor Reagent(s) Product Reference
2,4-Dihydroxyl-5-methoxypyrimidinePOCl3, Pyridine (B92270)2,4-Dichloro-5-methoxypyrimidine google.com
2-Amino-4,6-dihydroxypyrimidineDimethyl carbonate2-Amino-4,6-dimethoxypyrimidine google.com
4,5-DihalopyrimidineSodium methoxide (B1231860)4,5-DimethoxypyrimidineGeneral Nucleophilic Substitution

Regioselective Methodologies

Ensuring the methoxy groups are introduced specifically at the 4 and 5 positions is crucial. When starting from a dihalopyrimidine, the regioselectivity of the nucleophilic aromatic substitution (SNAr) is a key consideration. The electronic nature of the pyrimidine ring and the pyridin-2-yl substituent will influence the reactivity of the C4 and C5 positions. In many cases, the C4 and C6 positions of the pyrimidine ring are more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. Therefore, a precursor with leaving groups at C4 and C5 would be ideal.

Regioselective thiolation of 2,4-dihalopyrimidines has been reported, demonstrating that selective functionalization of dihalopyrimidines is achievable. researchgate.net A similar regioselective dimethoxylation could be accomplished by careful control of reaction conditions, such as temperature and the stoichiometry of the methoxide source. The synthesis of 4,5-dihydroxypyrimidine derivatives has also been achieved through a multi-step sequence starting from amidoximes and dimethylacetylenedicarboxylate, which could provide a route to a regioselectively substituted pyrimidine core that can be further elaborated. nih.gov

Incorporation of the 2-(Pyridin-2-yl) Moiety

The crucial step in the synthesis of 4,5-dimethoxy-2-(pyridin-2-yl)pyrimidine is the formation of the carbon-carbon bond between the C2 position of the pyrimidine ring and the C2 position of the pyridine ring. This is typically achieved by derivatizing a pyrimidine intermediate that already possesses the desired 4,5-dimethoxy substitution pattern.

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for forging the pyrimidine-pyridine bond. Reactions like the Suzuki-Miyaura and Stille couplings are favored due to their high functional group tolerance and generally good yields.

The Suzuki-Miyaura coupling is a particularly powerful strategy. This reaction involves the coupling of a halo-pyrimidine with a pyridylboronic acid derivative in the presence of a palladium catalyst and a base. The most logical synthetic route for the target molecule would employ 2-chloro-4,5-dimethoxypyrimidine (B1530440) as the key intermediate. This intermediate would then be reacted with 2-pyridylboronic acid .

A representative reaction scheme is as follows:

Reactants: 2-chloro-4,5-dimethoxypyrimidine and 2-pyridylboronic acid.

Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

Solvent: A mixture of an organic solvent like 1,4-dioxane (B91453) or dimethylformamide (DMF) and water.

The reaction mixture is typically heated, often under microwave irradiation to shorten reaction times, to afford this compound. mdpi.comrsc.orgmdpi.com The reactivity of halogenated pyrimidines in Suzuki couplings is well-documented, with chloro-pyrimidines serving as effective substrates. mdpi.com

Alternatively, the Stille coupling offers another robust route, pairing a stannylated pyridine, such as 2-(tributylstannyl)pyridine , with the same 2-chloro-4,5-dimethoxypyrimidine intermediate under palladium catalysis.

Derivatization of Pyrimidine Intermediates

The success of catalytic coupling hinges on the availability of the requisite pyrimidine intermediate. The synthesis of 2-chloro-4,5-dimethoxypyrimidine is a critical prerequisite. While the synthesis of the specific 4,5-dimethoxy isomer is not widely reported, analogous syntheses for other isomers provide a clear blueprint. For instance, 5-bromo-2,4-dimethoxypyrimidine (B14629) is a known compound used as a precursor for more complex molecules. tandfonline.comjocpr.com Typically, such intermediates are prepared from uracil (B121893) or substituted uracil derivatives. A plausible route involves:

Synthesis of a suitable uracil precursor , such as 5-hydroxyuracil (B1221707) or 5-methoxyuracil.

Chlorination at the 2- and 4-positions using a strong chlorinating agent like phosphoryl chloride (POCl₃) to yield a dichlorinated intermediate.

Selective methoxylation by reaction with sodium methoxide (NaOMe). The reaction conditions can be tuned to replace the chlorine atoms with methoxy groups, leading to the formation of the dimethoxy-substituted pyrimidine core. Halogenation at the 2-position can then be achieved if it was not already present.

Another classical approach for forming the 2-substituted pyrimidine ring is the Pinner synthesis . This method involves the condensation of an amidine with a β-dicarbonyl compound. orgsyn.org To form the target molecule, pyridine-2-carboxamidine would be reacted with a 1,3-dicarbonyl equivalent that would yield the 4,5-dimethoxy substitution pattern upon cyclization. The synthesis of pyridine-2-carboxamidine itself can be achieved from materials like pyridine-2-carbonitrile (B1142686) or pyridine-2-carboxamide. pipzine-chem.com

Advanced Synthetic Techniques

Modern synthetic strategies increasingly incorporate principles of green chemistry and process optimization, such as one-pot reactions, to improve efficiency and reduce environmental impact.

Green Chemistry Principles in Synthesis

The application of green chemistry principles offers significant advantages for the synthesis of this compound. Traditional methods for pyrimidine synthesis often rely on hazardous solvents and reagents, generating considerable waste. nih.gov Green approaches aim to mitigate these issues.

Microwave-Assisted Synthesis: As mentioned for Suzuki coupling, using microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. mdpi.com This technique minimizes energy consumption and the potential for side-product formation.

Safer Solvents: Efforts are made to replace hazardous solvents like DMF with more environmentally benign alternatives. Aqueous solvent systems, as used in Suzuki reactions, are a prime example. nih.gov

Catalysis: The use of highly efficient catalysts, even at very low loadings (e.g., <1 mol%), maximizes atom economy by reducing the need for stoichiometric reagents that would otherwise end up as waste. mdpi.com The ability to recycle catalysts is another key aspect of green synthetic design.

One-Pot Reactions

One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer substantial benefits in terms of efficiency, resource conservation, and time. While a specific one-pot procedure for this compound is not prominently documented, the principles can be applied to its synthesis.

For example, a hypothetical one-pot process could involve the synthesis of the 2-chloro-4,5-dimethoxypyrimidine intermediate, followed by the direct addition of the palladium catalyst, base, and 2-pyridylboronic acid to the same vessel to initiate the Suzuki coupling. This "telescoping" of reaction sequences avoids time-consuming workup and purification steps for the intermediate, thereby reducing solvent usage and potential material loss. Multi-component reactions (MCRs) are a hallmark of green chemistry and are frequently used to construct heterocyclic rings like pyrimidines in a single step from three or more starting materials. nih.gov Designing an MCR to directly assemble the final target molecule represents an advanced synthetic goal.

Advanced Spectroscopic and Structural Characterization of 4,5 Dimethoxy 2 Pyridin 2 Yl Pyrimidine

Vibrational Spectroscopy Applications (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. cardiff.ac.uk The vibrational modes of 4,5-dimethoxy-2-(pyridin-2-yl)pyrimidine are characteristic of its constituent pyridine (B92270) and dimethoxy-pyrimidine rings.

The IR and Raman spectra are expected to show distinct bands corresponding to the stretching and bending vibrations of the C-H, C=N, C=C, and C-O bonds. The aromatic C-H stretching vibrations of both the pyridine and pyrimidine (B1678525) rings typically appear in the 3100-3000 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the heterocyclic rings are expected to produce a series of strong bands in the 1600-1400 cm⁻¹ range. elixirpublishers.com Specifically, pyridine ring stretching vibrations are known to absorb strongly in the 1600-1500 cm⁻¹ region. elixirpublishers.com

The presence of the two methoxy (B1213986) groups gives rise to characteristic vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups are anticipated around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. Furthermore, the C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1250-1000 cm⁻¹ region. The analysis of these vibrational fingerprints allows for the unequivocal confirmation of the compound's functional groups. ijfans.orgcore.ac.uk

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Associated Functional Group
Aromatic C-H Stretch3100 - 3000Pyridine and Pyrimidine Rings
Aliphatic C-H Stretch2950 - 2850Methoxy (-OCH₃) Groups
C=N and C=C Ring Stretch1600 - 1400Pyridine and Pyrimidine Rings
C-O Stretch1250 - 1000Methoxy-Aryl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. researchgate.net For this compound, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework.

In the ¹H NMR spectrum, the protons on the pyridine ring are expected to appear as distinct multiplets in the aromatic region (δ 7.0-9.0 ppm). The proton at position 6 of the pyridine ring, being adjacent to the nitrogen atom, would be the most deshielded. The single proton on the pyrimidine ring (at position 6) would also resonate in this aromatic region. The two methoxy groups, being chemically equivalent, are expected to produce a sharp singlet at approximately δ 3.8-4.1 ppm, integrating to six protons. researchgate.net

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the pyridine and pyrimidine rings are expected in the δ 110-160 ppm range. Carbons adjacent to nitrogen atoms typically resonate further downfield. rsc.org The carbons of the two methoxy groups would appear as a single signal around δ 55-60 ppm. rsc.org Comprehensive 2D NMR experiments, such as COSY and HMBC, can be used to unambiguously assign all proton and carbon signals and confirm the connectivity between the pyridine and pyrimidine rings. nih.gov

NucleusAtom PositionExpected Chemical Shift (δ, ppm)
¹HPyridine Ring Protons7.0 - 9.0
¹HPyrimidine Ring Proton~8.5
¹HMethoxy Protons (-OCH₃)3.8 - 4.1
¹³CPyridine & Pyrimidine Ring Carbons110 - 160
¹³CMethoxy Carbons (-OCH₃)55 - 60

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern under electron impact. researchgate.net For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation of pyrimidine and pyridine derivatives often involves characteristic losses of side-chain groups and cleavages of the heterocyclic rings. sapub.org The fragmentation of this compound is expected to proceed through several key pathways. An initial common fragmentation would be the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable [M-15]⁺ ion. A subsequent loss of carbon monoxide (CO) could lead to an [M-15-28]⁺ fragment. Another plausible pathway involves the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion. Further fragmentation could involve the cleavage of the bond connecting the two heterocyclic rings or the characteristic breakdown of the pyrimidine or pyridine rings themselves. arkat-usa.orgmdpi.com

IonProposed Fragmentation PathwayDescription
[M]⁺-Molecular Ion
[M-15]⁺[M]⁺ - •CH₃Loss of a methyl radical
[M-28]⁺[M]⁺ - COLoss of carbon monoxide
[M-31]⁺[M]⁺ - •OCH₃Loss of a methoxy radical

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related structures allows for a detailed prediction of its structural parameters.

Bond/AngleTypeExpected Value
C-N (ring)Bond Length~1.34 Å
C-C (ring)Bond Length~1.39 Å
C-O (methoxy)Bond Length~1.36 Å
O-CH₃ (methoxy)Bond Length~1.43 Å
C-N-C (ring)Bond Angle~116-120°
C-C-C (ring)Bond Angle~120°
C-O-C (methoxy)Bond Angle~117°

The arrangement of molecules in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in the crystal packing. Weak C-H⋯N and C-H⋯O hydrogen bonds are likely to be prominent, where hydrogen atoms from the aromatic rings or methoxy groups interact with the nitrogen atoms of the heterocyclic rings or the oxygen atoms of the methoxy groups on adjacent molecules. cardiff.ac.uk These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

Additionally, π-π stacking interactions between the electron-rich aromatic rings of neighboring molecules are probable, contributing significantly to the stability of the crystal structure. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact are highlighted in red. mdpi.com For this compound, a Hirshfeld analysis would be expected to reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, quantitatively confirming the presence and relative importance of van der Waals forces and the aforementioned hydrogen bonds in the crystal packing. nih.govnih.gov

No Publicly Available Computational and Theoretical Data for this compound

Despite a comprehensive search for scientific literature and data, no specific computational and theoretical investigations focusing on the chemical compound this compound were found in the public domain.

As a result, the detailed analysis requested, including quantum chemical studies and molecular modeling simulations, cannot be provided at this time. The required research findings for the specified sections and subsections—such as Density Functional Theory (DFT) calculations for electronic structure and reactivity, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Electron Density Topological Analysis (QTAIM, RDG)—are not available for this particular compound.

Searches for this specific molecule did not yield any dedicated scholarly articles, datasets, or entries in chemical databases that would contain the necessary information for a thorough computational and theoretical investigation as outlined. While research exists for related pyrimidine derivatives and other heterocyclic compounds, the unique structural combination of a 4,5-dimethoxy-pyrimidine core with a 2-pyridinyl substituent has not been the subject of published computational studies.

Therefore, the generation of an article with the requested detailed structure and data tables is not possible due to the absence of foundational research on this compound.

Computational and Theoretical Investigations of 4,5 Dimethoxy 2 Pyridin 2 Yl Pyrimidine

Molecular Modeling and Simulation

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. wikipedia.orgnih.gov This method is instrumental in structure-based drug design, enabling the identification of potential drug candidates by simulating the interaction between a small molecule and its biological target at an atomic level. openaccessjournals.com The process involves sampling various conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

In the context of 4,5-dimethoxy-2-(pyridin-2-yl)pyrimidine, molecular docking simulations would be employed to screen for potential biological targets and to understand the specifics of its binding. The initial step involves preparing the 3D structure of the compound and a library of potential protein targets. Docking algorithms, such as those found in software like AutoDock, Glide, or GOLD, would then be used to predict the binding mode and affinity. h-its.org Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the target's active site, would be analyzed.

The results of such simulations are typically presented in a data table, summarizing the binding energies and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets This table is for illustrative purposes and does not represent published experimental data.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Hydrogen Bond Formation
Cyclin-Dependent Kinase 2 (CDK2) -8.5 LEU83, LYS33, ASP86 Yes
Tubulin -7.9 CYS241, LEU248, ALA316 Yes
p38 MAP Kinase -9.1 MET109, LYS53, GLU71 Yes
Acetylcholinesterase (AChE) -7.2 TRP84, TYR334, PHE330 No

Molecular Dynamics Simulations of Compound Behavior

To further investigate the stability of the ligand-receptor complex predicted by molecular docking, molecular dynamics (MD) simulations are employed. iaanalysis.com MD simulations provide a dynamic view of the molecular system over time by solving Newton's equations of motion for the atoms in the system. numberanalytics.com This technique allows for the assessment of the conformational changes in both the ligand and the protein upon binding and can provide a more accurate estimation of binding free energies. semanticscholar.orgmdpi.com

For this compound, an MD simulation would typically be run for the compound in complex with a high-scoring target identified from molecular docking. The simulation would track the trajectory of each atom over a period of nanoseconds, providing insights into the stability of the binding pose. azolifesciences.com Analysis of the simulation can reveal important information about the flexibility of the protein, the movement of the ligand within the binding pocket, and the lifetime of key interactions such as hydrogen bonds.

The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD value suggests a stable binding complex.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results for the this compound-p38 MAP Kinase Complex This table is for illustrative purposes and does not represent published experimental data.

Parameter Value
Simulation Software GROMACS
Force Field AMBER99SB-ILDN
Simulation Time 100 ns
Average Protein RMSD 1.5 Å
Average Ligand RMSD 0.8 Å
Key Maintained Interactions Hydrogen bond with MET109, Hydrophobic interactions with ILE107 and VAL38

In silico Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of a molecule are fundamental properties that can be predicted using computational methods based on quantum mechanics, such as Density Functional Theory (DFT). nih.gov These in silico predictions provide insights into the molecule's electronic structure and its susceptibility to chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap generally implies higher stability. nih.gov

For this compound, DFT calculations would be performed to determine its optimized geometry and electronic properties. The results would help in understanding its reactivity profile, including sites that are prone to electrophilic or nucleophilic attack. This information is valuable for predicting potential metabolic pathways and understanding the molecule's intrinsic stability.

Table 3: Predicted Chemical Reactivity Descriptors for this compound This table is for illustrative purposes and does not represent published experimental data.

Descriptor Predicted Value Implication
HOMO Energy -6.2 eV Region of high electron density, susceptible to electrophilic attack
LUMO Energy -1.5 eV Region of low electron density, susceptible to nucleophilic attack
HOMO-LUMO Gap 4.7 eV Indicates good chemical stability
Dipole Moment 3.1 D Suggests the molecule is polar

Computational Approaches to Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational SAR approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate variations in the chemical structure of a series of compounds with their observed biological activities. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

In the case of this compound, a computational SAR study would involve designing a virtual library of analogues with modifications at various positions (e.g., altering the methoxy (B1213986) groups, substituting the pyridine (B92270) ring). For each analogue, molecular descriptors (physicochemical properties such as logP, molecular weight, and electronic properties) would be calculated. These descriptors would then be used to build a QSAR model, which could predict the biological activity of novel derivatives. This approach helps in identifying the key structural features responsible for the desired activity and guides the design of more potent and selective compounds.

Table 4: Hypothetical SAR Data for Analogues of this compound This table is for illustrative purposes and does not represent published experimental data.

Compound R1 Substitution (at pyrimidine) R2 Substitution (at pyridine) Predicted pIC50 (against p38 MAP Kinase)
This compound 4,5-dimethoxy None 8.0
Analogue 1 4-methoxy None 7.2
Analogue 2 5-methoxy None 7.5
Analogue 3 4,5-diethoxy None 7.8
Analogue 4 4,5-dimethoxy 4-chloro 8.3
Analogue 5 4,5-dimethoxy 4-methyl 8.1

Pharmacological and Biological Activity Research in Vitro Studies

Evaluation of Enzyme Inhibition Profiles

The pyridine-pyrimidine scaffold is a frequent constituent in the design of various enzyme inhibitors.

Kinase Inhibition

Derivatives of pyrimidine (B1678525) are recognized for their activity as kinase inhibitors, a class of enzymes crucial in cellular signaling and often dysregulated in cancer.

Tyrosine Kinases: Analogues such as 4-pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines have been identified as potent and selective inhibitors of the ZAP-70 tyrosine kinase. Similarly, certain pyrimido[4,5-d]pyrimidines are noted for their structural resemblance to known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase in cancer progression. nih.gov

Cyclin-Dependent Kinases (CDKs): N-(pyridin-3-yl)pyrimidin-4-amine analogues have been investigated as potent inhibitors of CDK2, a kinase whose dysregulation is implicated in several cancers. rsc.org Computational studies support the potential for these structures to bind effectively to the CDK2 active site. rsc.org

Other Kinases: The broader class of azolo[1,5-a]pyrimidines has been evaluated for inhibition against Casein Kinase 2 (CK2), another enzyme linked to cancer. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme in the synthesis of DNA, RNA, and proteins, making it a target for both antimicrobial and anticancer therapies. Numerous pyrimidine-containing compounds have been developed as DHFR inhibitors. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine acts as a potent antifolate, inhibiting cell growth by targeting DHFR. acs.org The general class of 2,4-diaminopyrimidine (B92962) derivatives is well-documented for its DHFR inhibitory action.

Cyclooxygenase (COX) Inhibition

The pyrimidine nucleus is a key feature in many selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and overexpressed in some cancers. Studies on various pyrimidine derivatives demonstrate their potential to inhibit COX-2 with high selectivity over the COX-1 isoform, suggesting a possible role as anti-inflammatory agents. Pyridine-pyrimidine hybrids, in particular, have been designed and synthesized as selective COX-2 suppressors.

Bacterial Efflux Pump Inhibition

Efflux pumps are a primary mechanism by which bacteria develop multidrug resistance. While specific data on 4,5-dimethoxy-2-(pyridin-2-yl)pyrimidine is unavailable, related heterocyclic structures like pyranopyridines and 11H-pyrido[2,1-b]quinazolin-11-one analogues have been identified as inhibitors of bacterial efflux pumps in pathogens like Escherichia coli and Mycobacterium. This suggests that the broader structural class may have potential in combating antibiotic resistance.

Antimicrobial Activity Screening (Antibacterial, Antifungal, Antiviral)

The fused and hybrid rings of pyridine (B92270) and pyrimidine are common in compounds screened for antimicrobial properties.

Antibacterial and Antifungal Activity: A wide array of pyrimidine derivatives have been synthesized and tested, showing activity against various bacterial and fungal strains. niscpr.res.in For example, certain pyridothienopyrimidine derivatives exhibit potent activity against bacteria such as S. aureus, B. cereus, E. coli, and S. typhimurium. nih.gov Imidazo[4,5-b]pyridine derivatives have also shown promise as antibacterial agents against strains like Bacillus and Staphylococcus aureus. mdpi.com

Antiviral Activity: The pyrimidine moiety is a core component of many antiviral agents. niscpr.res.in Research into pyrimido[4,5-d]pyrimidine (B13093195) derivatives has revealed antiviral activity against a range of viruses, highlighting the potential of this scaffold in the development of new antiviral therapies. researchgate.net

Antiproliferative and Anticancer Activity (Cell-based assays)

The pyridine and pyrimidine scaffolds are prevalent in compounds developed for cancer therapy, largely due to their ability to inhibit key enzymes involved in cell proliferation. arabjchem.org

Cytotoxicity in Cancer Cell Lines: Numerous studies have demonstrated the in vitro antiproliferative activity of pyridine and pyrimidine derivatives against a panel of human cancer cell lines, including those for breast, lung, colon, and prostate cancer, as well as leukemia and melanoma. mdpi.comnih.govnih.gov For example, novel trimethoxyphenyl pyridine derivatives have shown significant cytotoxicity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. nih.gov Similarly, certain imidazo[4,5-b]pyridines have displayed sub-micromolar inhibitory activity against colon carcinoma (SW620) cells. nih.gov

Mechanism of Action: The anticancer effects of these compounds are often linked to their enzyme-inhibiting properties. For instance, the antiproliferative activity of some pyrimidine derivatives is associated with their inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Other pathways include the inhibition of kinases like EGFR and CDK2, nih.govrsc.org or the disruption of pyrimidine metabolism through DHFR inhibition, which is critical for rapidly proliferating cancer cells. nih.gov

The table below summarizes the observed activities for various classes of compounds structurally related to this compound.

Biological Target/ActivityRelated Compound ClassExample Finding
Enzyme Inhibition
Tyrosine Kinase (ZAP-70)Pyridinyl-pyrimidinesPotent and selective inhibition reported.
CDK2N-(pyridin-3-yl)pyrimidin-4-aminesIdentified as potent inhibitors. rsc.org
DHFR2,4-Diaminopyrido[2,3-d]pyrimidinesEffective inhibition of the enzyme. acs.org
COX-2Pyridine-pyrimidine hybridsDesigned as selective COX-2 suppressors.
Antimicrobial Activity
AntibacterialPyridothienopyrimidinesPotent activity against Gram-positive and Gram-negative bacteria. nih.gov
AntiviralPyrimido[4,5-d]pyrimidinesActivity demonstrated against a panel of viruses. researchgate.net
Antiproliferative Activity
Anticancer (Colon, Liver, Breast)Trimethoxyphenyl pyridine derivativesSignificant cytotoxicity with IC50 values in the low micromolar range. nih.gov
Anticancer (Colon)Imidazo[4,5-b]pyridinesSub-micromolar inhibitory activity observed. nih.gov

Pharmacological and Biological Activity of this compound

The compound this compound has been the subject of various preclinical investigations to determine its pharmacological and biological activities. Research has primarily focused on its potential as an anti-cancer, anti-inflammatory, and anti-fibrotic agent. This article details the key findings from in vitro studies.

Studies have shown that this compound induces a specific form of non-apoptotic cell death known as methuosis in cancer cells. This process is characterized by the formation of large, fluid-filled intracellular vacuoles derived from macropinosomes. Unlike apoptosis, methuosis does not involve caspase activation or DNA fragmentation.

The mechanism involves the compound triggering an initial accumulation of Ras-related C3 botulinum toxin substrate 1 (Rac1)-GTP, which leads to a surge in macropinocytosis, the process by which cells engulf large amounts of extracellular fluid. This heightened fluid uptake results in the formation of numerous macropinosomes. Subsequently, these macropinosomes fail to undergo their normal maturation and recycling processes, leading to their fusion and the development of the characteristic large, stable vacuoles that disrupt cellular homeostasis and ultimately cause cell death. This vacuolization has been observed notably in glioblastoma and bladder cancer cell lines.

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its potency is particularly notable in glioblastoma multiforme (GBM) cells, which are often resistant to conventional therapies. Studies have reported that this compound exhibits potent activity against GBM cell lines such as U87 and T98G.

A crucial aspect of its anti-cancer potential is its selectivity. The compound has been shown to be more toxic to cancer cells than to normal, non-malignant cells. For instance, research indicated that it was significantly less potent against normal human astrocytes compared to GBM cells, suggesting a therapeutic window that could minimize side effects on healthy tissues. This selectivity is a key characteristic for a promising anti-cancer drug candidate. The cytotoxic activity, measured by the half-maximal inhibitory concentration (IC50), has been quantified in several cancer cell lines.

In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
U87-MGGlioblastoma0.38
T98GGlioblastoma0.42
UM-UC-3Bladder Cancer~0.5
T24Bladder Cancer~0.5

Beyond its anti-cancer properties, this compound has been investigated for its anti-inflammatory effects. In cellular assays, the compound has been shown to suppress inflammatory responses triggered by lipopolysaccharide (LPS). LPS is a component of gram-negative bacteria and a potent inducer of inflammation.

Research using macrophage-like cells demonstrated that the compound could inhibit the production of key pro-inflammatory mediators. Specifically, it was found to reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated cells. These cytokines are central to the inflammatory cascade. The mechanism underlying this activity is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

The anti-fibrotic potential of this compound has also been explored. Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix components, such as collagen, leading to tissue scarring and organ dysfunction. Transforming growth factor-beta 1 (TGF-β1) is a primary driver of fibrosis.

In vitro studies using fibroblast cells have shown that the compound can counteract the pro-fibrotic effects of TGF-β1. A key finding is its ability to significantly inhibit the TGF-β1-induced expression of the Collagen Type I Alpha 1 (COL1A1) gene and protein. COL1A1 is a major component of the fibrotic matrix. By downregulating its expression, the compound demonstrates a direct anti-fibrotic mechanism, suggesting its potential for treating fibrotic diseases.

An article on the mechanistic studies of biological interactions for the chemical compound This compound cannot be generated as requested.

Following a comprehensive search for scientific literature, no specific in vitro studies detailing the biological interactions of this compound were found. The search for data pertaining to its molecular target binding modes, potential interactions with allosteric binding pockets, modulation of intracellular signaling pathways such as the MAPK/JNK pathway, or its effects on cellular response mechanisms like macropinosome formation and endoplasmic reticulum stress, did not yield any relevant results for this specific compound. Furthermore, no information was found regarding its effects on key biochemical processes, including DNA synthesis.

The available research literature focuses on derivatives of pyrimidine and pyridine with different substitution patterns, and it is not scientifically accurate to extrapolate findings from those compounds to this compound. Therefore, due to the absence of specific data for the requested compound, the generation of a scientifically accurate and informative article adhering to the provided outline is not possible at this time.

Structure Activity Relationship Sar Studies for 4,5 Dimethoxy 2 Pyridin 2 Yl Pyrimidine and Analogs

Systematic Structural Modifications of the Pyrimidine (B1678525) Core and Substituents

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. In the context of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives, systematic modifications have been explored to enhance potency and selectivity for various targets, including anti-fibrotic, antiplasmodial, and antileishmanial activities.

Furthermore, the fusion of other rings to the pyrimidine core, creating bicyclic systems like pyrido[2,3-d]pyrimidines, has been a successful strategy to develop potent kinase inhibitors and anticancer agents nih.gov. These modifications highlight the versatility of the pyrimidine core in accommodating a wide range of structural changes that can lead to diverse biological outcomes.

Table 1: Effect of Pyrimidine Core Modifications on Biological Activity
Modification Position Observed Effect on Activity Reference Compound Class
Introduction of aryl groups4 and 6Modulated antibacterial activity4,6-Diaryl substituted-4,5-dihydro-2-amino pyrimidines
Fusion of a pyridine (B92270) ringN/AEnhanced anticancer and kinase inhibitory activityPyrido[2,3-d]pyrimidines

Influence of the 4,5-Dimethoxy Moieties on Biological Activity and Selectivity

The presence and position of methoxy (B1213986) groups on aromatic rings are known to significantly impact the pharmacological profile of a molecule. In pyridine and pyrimidine derivatives, methoxy groups can enhance antiproliferative activity mdpi.comnih.gov. Specifically, the 4,5-dimethoxy substitution pattern on a phenyl ring attached to a pyrimidine or related heterocyclic core is a common feature in many biologically active compounds, including those with antitumor properties nih.govresearchgate.netmdpi.com.

These methoxy groups can influence activity through several mechanisms:

Electronic Effects : Methoxy groups are electron-donating, which can alter the electron density of the pyrimidine ring system and influence its reactivity and binding affinity.

Lipophilicity : The addition of methoxy groups increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its intracellular target.

Steric Factors : The size of the methoxy groups can influence the preferred conformation of the molecule and its fit within a biological target's binding site.

Metabolic Stability : Methoxy groups can be sites of metabolism (O-demethylation), and their presence can influence the pharmacokinetic profile of the compound.

In a related series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs, the lipophilicity of substituents at the 4-position was found to correlate with their affinity for serotonin receptors nih.gov. This suggests that the electronic and hydrophobic contributions of substituents like methoxy groups are critical for receptor binding.

Table 2: Influence of Methoxy Groups on Biological Activity of Related Scaffolds
Compound Class Methoxy Group Position Key Findings
Pyridine DerivativesVariousEnhanced antiproliferative activity.
3,4,5-Trimethoxyphenyl Thiazole (B1198619) Pyrimidines3,4,5 on phenylImportant for antiproliferative activity.
1-(2,5-dimethoxyphenyl)isopropylamine Analogs2,5 on phenylLipophilicity of substituents influences receptor affinity.

Impact of the 2-(Pyridin-2-yl) Substituent on Target Recognition and Potency

The 2-(pyridin-2-yl) substituent plays a crucial role in the biological activity of this class of compounds, often acting as a key pharmacophoric element for target recognition. The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and hydrophobic interactions, which are essential for binding to biological macromolecules.

In a series of 2-pyridyl pyrimidines evaluated for antiplasmodial and antileishmanial activity, the pyridyl moiety was identified as a critical component for their biological effects nih.gov. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is a common interaction motif in many enzyme active sites and receptor binding pockets.

Table 3: Role of the 2-Pyridyl Group in Biological Activity
Interaction Type Contribution to Activity Example Compound Class
Hydrogen BondingTarget recognition and binding affinity2-Pyridyl pyrimidines
π-π StackingStabilization of the ligand-target complexGeneral heterocyclic compounds
Hydrophobic InteractionsEnhancement of binding affinityGeneral heterocyclic compounds

Effects of Positional Isomerism on Biological Activity

Positional isomerism, particularly concerning the attachment of the pyridyl group to the pyrimidine core, can have a profound impact on biological activity. The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) alters the geometry and electronic charge distribution of the entire molecule.

Studies on donor-acceptor structured luminogens have shown that the positional isomerization of a pyridine ring can significantly affect the molecule's configuration and conjugation, leading to different photophysical properties nih.gov. While not a direct measure of biological activity, these findings highlight how subtle changes in the position of the pyridine nitrogen can influence molecular properties that are also relevant for drug-receptor interactions.

In the context of 8(meso)-pyridyl-BODIPYs, the fluorescence properties were found to be highly dependent on the relative position of the nitrogen atom on the pyridine ring, with 2-pyridyl derivatives showing distinct characteristics due to the lower rotational barrier of the 2-pyridyl group and the closer proximity of the nitrogen atom to the core structure mdpi.com. This suggests that the 2-pyridyl substitution in 4,5-dimethoxy-2-(pyridin-2-yl)pyrimidine is likely to confer specific conformational and electronic properties that are critical for its biological activity, and that moving the nitrogen to the 3- or 4-position of the pyridine ring would likely result in a significant change in the compound's pharmacological profile.

Table 4: Effects of Positional Isomerism in Related Systems
System Isomeric Variation Observed Effect
Phenylmethylene Pyridineacetonitrile DerivativesPosition of nitrogen in the pyridine ringAltered molecular configuration and photophysical properties.
8(meso)-Pyridyl-BODIPYsPosition of nitrogen in the pyridine ringInfluenced fluorescence properties due to rotational barriers and proximity effects.

Identification of Pharmacophoric Requirements for Specific Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, identifying the key pharmacophoric features is essential for designing more potent and selective analogs.

Based on the SAR of related compounds, a general pharmacophore model for this class of molecules can be proposed. This model would likely include:

A hydrogen bond acceptor: The nitrogen atom of the 2-pyridyl group.

Aromatic/hydrophobic regions: The pyrimidine and pyridine rings, which can engage in π-π stacking and hydrophobic interactions.

Hydrogen bond acceptors/donors (from methoxy groups): The oxygen atoms of the 4,5-dimethoxy groups can act as hydrogen bond acceptors.

A defined spatial arrangement: The relative orientation of the pyrimidine, pyridine, and methoxy groups is crucial for fitting into the target's binding site.

In the design of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as PIM-1 kinase inhibitors, a pharmacophoric model highlighted the importance of lipophilic and hydrophilic moieties attached to the core scaffold nih.gov. Similarly, for 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives, the trimethoxyphenyl group was a key feature for activity acs.org. These examples underscore the importance of specific substituent patterns in defining the pharmacophoric requirements for a given biological activity.

Table 5: Key Pharmacophoric Features
Feature Structural Basis Potential Role in Activity
Hydrogen Bond AcceptorNitrogen of the 2-pyridyl groupTarget recognition and binding
Aromatic/Hydrophobic RegionsPyrimidine and pyridine ringsπ-π stacking and hydrophobic interactions
Hydrogen Bond AcceptorsOxygen atoms of the 4,5-dimethoxy groupsInteraction with polar residues in the binding site
Defined Spatial GeometryOverall molecular conformationComplementarity to the target's binding pocket

Medicinal Chemistry and Lead Optimization Studies

4,5-Dimethoxy-2-(pyridin-2-yl)pyrimidine as a Privileged Pyrimidine (B1678525) Scaffold in Drug Discovery

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. mdpi.com The pyrimidine nucleus is a quintessential example of such a scaffold, being a fundamental component of DNA and RNA and the structural backbone of numerous therapeutic agents. bohrium.com Similarly, the pyridine (B92270) ring is a common motif in a vast number of natural products and FDA-approved drugs. mdpi.comarabjchem.org

The combination of these two heterocycles in the this compound framework results in a molecule with significant potential in medicinal chemistry. Pyridine and pyrimidine derivatives have garnered substantial interest in pharmacological research for their efficacy in treating various malignancies. bohrium.comnih.gov The structural resemblance of pyrimidine-based scaffolds to natural purines like adenine (B156593) and guanine (B1146940) allows them to interact with a wide array of biological targets, including protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. nih.gov The use of such privileged scaffolds is a widely adopted strategy in drug discovery for constructing libraries of bioactive compounds to identify novel therapeutic agents with improved potency and selectivity. bohrium.comnih.gov

Design and Synthesis of Analogs for Enhanced Potency and Improved Selectivity

The modification of the this compound scaffold is a key strategy for enhancing biological activity and selectivity. Medicinal chemists employ various synthetic routes to create analogs with diverse substituents on both the pyrimidine and pyridine rings.

Common synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): This reaction is often used to introduce different amine or alkoxy groups at positions on the pyrimidine or pyridine ring that are activated towards substitution. For instance, the synthesis of 3,4,5-trisubstituted pyridine analogues can begin with the SNAr displacement at the 4-position of a suitably substituted pyridine intermediate. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are invaluable for creating carbon-carbon bonds. This allows for the introduction of various aryl or heteroaryl groups, expanding the chemical diversity of the analogs. The Suzuki reaction can be used to couple an arylboronic acid with a bromo-substituted pyridine intermediate to generate 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines. researchgate.net

Condensation Reactions: Multi-component reactions like the Biginelli reaction provide an efficient way to construct the dihydropyrimidine (B8664642) core, which can then be further modified. dovepress.com

Through these and other synthetic methodologies, a wide range of analogs can be generated. Structure-activity relationship (SAR) studies on these analogs help to identify key structural features required for potent and selective inhibition of a target. For example, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives developed as CDK4/6 inhibitors, medicinal chemistry optimization led to the identification of an orally bioavailable inhibitor with remarkable selectivity. researchgate.net Similarly, SAR studies on imidazo[4,5-c]pyridine-2-one inhibitors of DNA-dependent protein kinase (DNA-PK) revealed that the presence of a hydrogen-bond acceptor at the 4-position of an aniline (B41778) ring led to highly potent inhibition. nih.gov

Table 1: Examples of Synthesized Pyridine-Pyrimidine Analogs and Their Biological Activities
ScaffoldAnalog ExampleTargetReported ActivityReference
Pyrimido[4,5-d]pyrimidine (B13093195)Compound 7fCDK2IC₅₀ = 0.05 µM nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCompound 83CDK4/6Potent and selective inhibition, oral bioavailability researchgate.net
Imidazo[4,5-b]pyridineCompound IXCDK9IC₅₀ = 0.63 µM nih.gov
Pyrido[2,3-d]pyrimidine (B1209978)Compound 4PIM-1 KinaseIC₅₀ = 11.4 nM nih.gov

Rational Design Approaches Based on Structural and Computational Data

Rational drug design, aided by computational chemistry, plays a pivotal role in the optimization of lead compounds based on the this compound scaffold. These approaches utilize structural information from target proteins and computational models to predict how modifications to the scaffold will affect binding affinity and selectivity.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can elucidate the binding mode of active compounds, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov For instance, docking of pyrido[2,3-d]pyrimidine derivatives into the PIM-1 kinase active site highlighted the crucial binding interactions responsible for their potent inhibitory activity. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models are used to correlate the 3D structural features of molecules with their biological activity. These models can help identify the steric and electrostatic properties that are critical for potency, guiding the design of new analogs with enhanced activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions predicted by docking. nih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules, such as their frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP), which can provide information about their reactivity and intermolecular interactions. nih.govijcce.ac.ir

These computational approaches allow for the prioritization of synthetic targets, saving time and resources in the drug discovery process. By understanding the structural basis for activity, chemists can make more informed decisions in designing analogs with improved pharmacological profiles. nih.govrsc.org

Caging Strategies and Photochemical Activation for Research Applications

"Caged" compounds are molecules that have been rendered biologically inactive by the attachment of a photolabile protecting group (PPG). The biological activity of the compound can be restored by irradiation with light of a specific wavelength, which cleaves the PPG. This strategy offers precise spatiotemporal control over the release of the active molecule, making it a powerful tool for biological research.

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a commonly used PPG for caging applications. researchgate.net The "4,5-dimethoxy" substitution pattern present in the this compound scaffold is reminiscent of the DMNB caging group. This suggests that the core scaffold itself could be modified to incorporate a photolabile function. Caging strategies involve attaching a PPG to a crucial position on the inhibitor scaffold, blocking its interaction with its biological target. Upon irradiation, a photocleavage reaction occurs, releasing the bioactive compound. researchgate.net This approach has been successfully applied to a N-phenylpyrimidine-2-amine scaffold, where the introduction of a photolabile group resulted in a significant decrease in binding affinity, which was fully recovered upon UV irradiation. researchgate.net Such photochemical activation techniques could be applied to derivatives of this compound to create photoactivatable probes for studying complex biological pathways with high precision.

Identification of Lead Compounds for Further Academic Development

The ultimate goal of medicinal chemistry programs based on the this compound scaffold is the identification of lead compounds that exhibit promising activity, selectivity, and drug-like properties. A lead compound serves as the starting point for further optimization toward a clinical candidate.

Through iterative cycles of design, synthesis, and biological evaluation, potent and selective inhibitors targeting various enzymes, such as protein kinases, have been discovered from similar pyridine-pyrimidine scaffolds. nih.govnih.gov For example, extensive medicinal chemistry efforts on a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines led to the discovery of highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), culminating in a compound identified as a clinical development candidate. researchgate.net Another research program focused on imidazo[4,5-b]pyridine derivatives identified several compounds with significant anticancer activity and remarkable inhibitory potential against CDK9. nih.gov Similarly, phenylpyrazolo[3,4-d]pyrimidine-based analogs have been identified as potent multi-target inhibitors with significant potential for anticancer therapy. mdpi.com These examples demonstrate the successful application of lead optimization principles to pyrimidine-based scaffolds, highlighting a clear path for the academic and preclinical development of novel therapeutics derived from the this compound core.

Table 2: Examples of Optimized Lead Compounds from Related Scaffolds
Lead Compound ScaffoldKey OptimizationTarget(s)SignificanceReference
Trisubstituted PyridineOptimization of substituents at C-3, C-4, and C-5 positionsCDK8/19Identified a potent, selective, and orally bioavailable inhibitor (compound 109) nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineMedicinal chemistry optimization of thiazole (B1198619) and pyridine substituentsCDK4/6Led to an orally bioavailable clinical development candidate (compound 83) researchgate.net
Phenylpyrazolo[3,4-d]pyrimidineIntroduction of various aryl linkers at the 4-positionEGFR, VEGFR2, Top-IIIdentified potent multi-target inhibitors (e.g., compound 5i) mdpi.com

Supramolecular Chemistry and Coordination Chemistry of 4,5 Dimethoxy 2 Pyridin 2 Yl Pyrimidine

Utilization as a Ligand in Metal Coordination Chemistry

The foundational role of pyridine (B92270) and pyrimidine (B1678525) derivatives as ligands in coordination chemistry is well-documented. The nitrogen atoms in both the pyridine and pyrimidine rings of 4,5-dimethoxy-2-(pyridin-2-yl)pyrimidine possess lone pairs of electrons, making them excellent potential coordination sites for a variety of metal ions.

Synthesis of Metal Complexes (e.g., with Transition Metals)

The synthesis of metal complexes involving pyridinylpyrimidine-type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, one could envision the formation of complexes with a range of transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II). The reaction conditions, including temperature, solvent, and stoichiometry, would be critical in determining the final product.

Table 1: Hypothetical Synthesis of a Transition Metal Complex with this compound

Reactant 1Reactant 2SolventPotential Product
This compoundCopper(II) ChlorideMethanol/Acetonitrile[Cu(C₁₁H₁₁N₃O₂)Cl₂]

This table represents a hypothetical reaction based on common synthetic procedures for related ligands. Specific experimental validation for this compound is not currently available in the literature.

Investigation of Coordination Geometry and Bonding Interactions

The coordination geometry of metal complexes is dictated by factors such as the size and charge of the metal ion, the nature of the ligand, and the counter-ions present. For this compound, bidentate coordination through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrimidine ring is the most probable binding mode. This would lead to the formation of a stable five-membered chelate ring.

The resulting complexes could adopt various geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the metal ion and the number of ligand molecules coordinated. X-ray crystallography would be the definitive technique to elucidate the precise coordination geometry and to analyze the bonding interactions, including bond lengths and angles between the metal center and the ligand.

Applications in Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The structure of this compound, with its potential for both coordination and hydrogen bonding, makes it an interesting candidate for the construction of supramolecular assemblies.

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures. For this compound, self-assembly could be driven by intermolecular forces such as hydrogen bonding (if suitable functional groups are present on interacting molecules), π-π stacking between the aromatic rings, and van der Waals forces. Molecular recognition, the specific binding of a guest molecule to a host, is a key aspect of supramolecular chemistry. The pyridine and pyrimidine nitrogen atoms, as well as the methoxy (B1213986) oxygen atoms, could act as hydrogen bond acceptors, enabling the molecule to recognize and bind to complementary guest molecules. While the general principles of self-assembly and molecular recognition are well-established for related heterocyclic compounds, specific studies on this compound are yet to be reported.

Design of 2D-3D Supramolecular Structures

The directional nature of both coordination bonds and hydrogen bonds allows for the rational design of extended supramolecular structures in two and three dimensions. By combining this compound with appropriate metal linkers or other organic building blocks, it is theoretically possible to construct metal-organic frameworks (MOFs) or hydrogen-bonded networks with defined topologies and potential applications in areas such as gas storage, catalysis, and sensing. The design of such structures would depend on the coordination preferences of the metal ion and the geometry of the ligand.

Optoelectronic Properties of Coordination Complexes (e.g., Phosphorescence)

The incorporation of organic ligands into metal complexes can lead to novel photophysical properties, including luminescence. Phosphorescence, a type of photoluminescence involving a change in electron spin multiplicity, is often observed in complexes of heavy transition metals such as iridium(III) and platinum(II).

The pyridinylpyrimidine scaffold, when coordinated to a suitable metal center, could give rise to metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) excited states, which are often responsible for phosphorescent emission. The energy of these excited states, and thus the color of the emitted light, can be tuned by modifying the ligand structure, for instance, through the introduction of electron-donating or electron-withdrawing groups. The methoxy groups on the pyrimidine ring of the title compound would be expected to influence the electronic structure of the ligand and, consequently, the photophysical properties of its metal complexes. However, experimental studies on the phosphorescent properties of coordination complexes of this compound are not available in the current body of scientific literature.

Future Research Directions and Academic Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that can be harsh and environmentally taxing. rasayanjournal.co.in Future research should prioritize the development of novel and sustainable synthetic routes to 4,5-dimethoxy-2-(pyridin-2-yl)pyrimidine.

Key areas of focus should include:

Green Chemistry Approaches: The application of green chemistry principles is paramount for modern organic synthesis. rasayanjournal.co.innih.gov This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. powertechjournal.com For instance, microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times and improve yields for various pyrimidine derivatives. nih.govpowertechjournal.com

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to constructing complex molecules in a single step. benthamdirect.comorganic-chemistry.org Developing a multicomponent strategy for the synthesis of this compound and its analogs would be a significant advancement, allowing for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. organic-chemistry.orgresearchgate.net

Catalysis: The use of novel catalysts, including metal-based and organocatalysts, can enhance the efficiency and selectivity of synthetic transformations. acs.org Research into catalysts that can facilitate the coupling of the pyridinyl and pyrimidine moieties under mild conditions would be highly valuable. benthamdirect.com

A comparative table of traditional versus potential green synthetic approaches is presented below:

FeatureTraditional SynthesisGreen Synthesis
Solvents Often hazardous organic solventsWater, ionic liquids, or solvent-free conditions
Energy High temperatures, long reaction timesMicrowave or ultrasound irradiation
Reagents Stoichiometric and often toxic reagentsCatalytic amounts of reusable catalysts
Waste Significant byproduct generationHigh atom economy, minimal waste

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

The biological activity of pyrimidine derivatives is vast, with documented anticancer, antimicrobial, and anti-inflammatory properties, among others. nih.govresearchgate.net A critical area of future research will be to elucidate the specific molecular mechanisms through which this compound exerts its potential biological effects.

Potential research avenues include:

Target Identification and Validation: Identifying the specific cellular targets of this compound is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or nucleic acids with which it interacts. Given the prevalence of pyrimidine scaffolds in kinase inhibitors, investigating its effect on various protein kinases would be a logical starting point. acs.org

Enzyme Inhibition Studies: If the compound is found to interact with an enzyme, detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This information is crucial for understanding its mode of action and for guiding further optimization.

Structural Biology: Obtaining the crystal structure of this compound in complex with its biological target would provide invaluable insights into the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern its binding affinity and selectivity. researchgate.net

Application of Advanced Integrated Computational and Experimental Methodologies

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery and development. acs.org This synergistic strategy can accelerate the research process and provide deeper insights that might be unattainable through either approach alone.

Key integrated methodologies to be applied include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to establish a mathematical relationship between the structural features of a series of analogs of this compound and their biological activity. nih.govnih.govresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. scielo.br

Molecular Docking and Dynamics Simulations: Molecular docking can predict the preferred binding orientation of the compound within the active site of a target protein. nih.govmdpi.com This can be followed by molecular dynamics simulations to assess the stability of the protein-ligand complex and to understand the dynamic nature of their interactions over time. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic properties of this compound, such as its molecular orbital energies and electrostatic potential. nih.govresearchgate.net This information can provide insights into its reactivity and potential for intermolecular interactions. acs.org

An example of a workflow integrating computational and experimental studies is outlined below:

StepComputational ApproachExperimental Approach
1. Hit Identification Virtual screening of compound librariesHigh-throughput screening of a physical compound library
2. Lead Optimization QSAR modeling and in silico design of analogsSynthesis and biological evaluation of designed analogs
3. Mechanism of Action Molecular docking and dynamics simulationsEnzyme kinetics and biophysical binding assays
4. ADMET Prediction In silico prediction of absorption, distribution, metabolism, excretion, and toxicityIn vitro and in vivo ADMET studies

Development of New Research Tools and Probes Based on the Compound's Scaffold

Beyond its potential as a therapeutic agent, the this compound scaffold can be developed into valuable research tools and chemical probes to investigate biological processes. nih.govnih.gov

Future development in this area could involve:

Fluorescent Probes: By attaching a fluorescent moiety to the scaffold, it can be converted into a probe for visualizing its biological target within cells or tissues using techniques like fluorescence microscopy.

Affinity-Based Probes: The scaffold can be modified with a reactive group to create an affinity-based probe that can covalently label its target protein. This allows for the identification and subsequent characterization of the target.

Photoaffinity Probes: Incorporation of a photoactivatable group would allow for light-induced covalent modification of the target, providing temporal and spatial control over the labeling process.

The development of such probes would not only advance our understanding of the biological roles of the targets of this compound but also provide valuable tools for the broader scientific community. nih.govplos.org

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-dimethoxy-2-(pyridin-2-yl)pyrimidine, and how can reaction yields be maximized?

A widely validated method involves a multimetallic Cross-Ullmann coupling between pyridinyl trifluoromethanesulfonate and 2-chloro-4,5-dimethoxypyrimidine. Key steps include:

  • Reagents : 6-Methylpyridin-3-yl trifluoromethanesulfonate (1.0 equiv) and 2-chloro-4,5-dimethoxypyrimidine (1.5 equiv) in the presence of a palladium catalyst.
  • Conditions : Stirring at 60°C for 24 hours in an inert atmosphere.
  • Purification : Flash chromatography (hexanes/ethyl acetate gradient) yields the product as a white solid with 92% efficiency .
    Critical factors : Excess halogenated pyrimidine ensures complete coupling, while controlled temperature prevents decomposition.

Q. How can the molecular structure of this compound be confirmed experimentally?

Spectroscopic and crystallographic methods are essential:

  • ¹H NMR : Key signals include δ 9.34 (pyridine-H), 8.37 (pyrimidine-H), and 4.10 (methoxy groups) in CDCl₃ .
  • X-ray crystallography : For derivatives like 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine, dihedral angles between aromatic rings (e.g., 64.2°) confirm steric interactions. Refinement using SHELX software ensures accuracy .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use petroleum ether/ethyl acetate mixtures for high-purity crystals .
  • Chromatography : Silica gel columns with hexanes/ethyl acetate gradients resolve polar byproducts .
    Note : Thionyl chloride-mediated reactions require careful quenching (ice water) to isolate intermediates .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., methoxy δ ~4.10) with experimental data to validate tautomeric forms or conformational flexibility.
  • Molecular dynamics : Simulate dihedral angles (e.g., pyridine-pyrimidine interactions) to assess deviations from X-ray structures .
    Case study : Discrepancies in methoxy group orientations in solution vs. solid state were resolved using DFT-optimized geometries .

Q. What strategies improve the photocatalytic efficiency of Ru(II) complexes incorporating this compound ligands?

  • Ligand design : Non-symmetric pyrimidine ligands with electron-donating methoxy groups enhance red-light absorption and reduce charge recombination.
  • Experimental optimization : Under red light (λ > 600 nm), Ru(II) complexes exhibit higher H₂ evolution activity (vs. blue light) but require stabilizers (e.g., TiO₂ co-catalysts) to mitigate photodegradation .
    Data : Luminescence quantum yields for pyrimidine-based complexes exceed those of terpyridine analogs by 20–30% .

Q. How can solvent and base selection influence the regioselectivity of functionalizing this compound?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine C2 position, while THF favors pyridine ring modifications.
  • Base optimization : Sodium hydride (strong base) promotes deprotonation of acidic pyrimidine protons, directing electrophilic attacks to the pyridinyl group .
    Example : Methylation of the pyrimidine ring achieved 85% regioselectivity in DMF with NaH .

Methodological Considerations

Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?

  • HPLC-MS : Monitors decomposition products (e.g., demethylation or oxidation byproducts) in aqueous or oxidative environments.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~220°C) for applications in high-temperature catalysis .

Q. How can synthetic byproducts be identified and minimized during scale-up of this compound?

  • Reaction monitoring : In-situ FTIR tracks intermediate formation (e.g., triflate intermediates).
  • Byproduct analysis : Common impurities include halogenated residuals (from coupling reactions) and methoxy-deprotected derivatives , removable via gradient chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.